molecular formula C14H9FOS2 B2779725 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one CAS No. 1164519-83-8

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one

Cat. No.: B2779725
CAS No.: 1164519-83-8
M. Wt: 276.34
InChI Key: MDESVXURCXTBGM-UXBLZVDNSA-N
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Description

5-[(Z)-(3-Fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is a heterocyclic compound featuring a thieno[2,3-b]thiopyran backbone substituted with a 3-fluorophenylmethylidene group at position 3. Its Z-configuration ensures specific spatial orientation, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FOS2/c15-11-3-1-2-9(7-11)6-10-8-18-14-12(13(10)16)4-5-17-14/h1-7H,8H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDESVXURCXTBGM-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC=C2)F)C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-fluorobenzaldehyde with a thieno[2,3-b]thiopyran derivative in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Target Compound 3,4-Difluoro Analog Phenyl Analog
Molecular Formula C₁₄H₉FOS₂ (inferred) C₁₄H₈F₂OS₂ C₁₄H₁₀OS₂
Molecular Weight (g/mol) ~258.35 (estimated) 286.33 258.36
Substituent 3-Fluorophenyl 3,4-Difluorophenyl Phenyl (no fluorine)
Thermal Stability Not explicitly reported; analogs with thieno backbones show high thermal stability Likely similar or enhanced due to fluorine content Moderate stability (no fluorine effects)

Key Observations :

  • Molecular Weight : The difluoro analog is heavier (~286 vs. ~258), which may affect solubility and diffusion properties.
  • Conformational Effects : Crystal structures of fluorophenyl-containing compounds (e.g., ) show fluorine influences ring dihedral angles and π-π stacking, critical for solid-state packing or binding in biological systems .

Electronic and Optical Properties

While direct UV-Vis data for the target compound are absent, insights can be drawn from analogous thieno-pyrrol-one polymers ():

  • Absorption Peaks: Thieno-based polymers exhibit strong absorption in visible regions (~664–665 nm), suggesting extended conjugation. Fluorine substitution may blue-shift absorption due to electron-withdrawing effects .
  • Electron Density: The 3-fluorophenyl group in the target compound likely reduces electron density in the aromatic system compared to the non-fluorinated phenyl analog, altering redox behavior .

Biological Activity

5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, with the CAS number 1164519-83-8, is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9FOS2
  • Molar Mass : 276.35 g/mol
  • Boiling Point : 440.1 ± 45.0 °C (predicted)
  • Density : 1.426 ± 0.06 g/cm³ (predicted) .

Anticancer Properties

Recent studies have indicated that thieno[2,3-b]thiopyran derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Research has demonstrated that these compounds can significantly reduce the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. In vitro studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It potentially modulates receptor activity associated with cell signaling pathways, leading to altered cellular responses .

Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of MCF-7 cell proliferation with an IC50 value of 12 µM.
Study 2Showed antimicrobial efficacy against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Induced apoptosis in HeLa cells through caspase activation pathways .

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